molecular formula C10H11N2O4P B14621571 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate CAS No. 60190-80-9

2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate

Cat. No.: B14621571
CAS No.: 60190-80-9
M. Wt: 254.18 g/mol
InChI Key: ALULPXVSKVPGCZ-UHFFFAOYSA-N
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Description

2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is a diazo compound characterized by the presence of a diazonium group attached to a phosphoryl group and a phenyl group. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate typically involves the reaction of a diazonium salt with a phosphorylating agent. One common method is the reaction of a diazonium salt with dimethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazonium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, leading to the formation of new chemical bonds. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is unique due to its combination of a diazonium group with a phosphoryl group and a phenyl group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in organic synthesis and material science .

Properties

CAS No.

60190-80-9

Molecular Formula

C10H11N2O4P

Molecular Weight

254.18 g/mol

IUPAC Name

2-diazo-2-dimethoxyphosphoryl-1-phenylethanone

InChI

InChI=1S/C10H11N2O4P/c1-15-17(14,16-2)10(12-11)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

ALULPXVSKVPGCZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=[N+]=[N-])C(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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